methyl 3-{[(1E)-(dimethylamino)methylene]amino}-4-(3-fluorophenyl)thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-{[(1E)-(dimethylamino)methylene]amino}-4-(3-fluorophenyl)thiophene-2-carboxylate is a complex chemical compound that belongs to the class of thiophene derivatives Thiophenes are known for their aromatic properties, which makes them integral to various fields, including medicinal chemistry and material science
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of methyl 3-{[(1E)-(dimethylamino)methylene]amino}-4-(3-fluorophenyl)thiophene-2-carboxylate can be approached through several synthetic routes. One common method involves the reaction of 3-fluorobenzaldehyde with dimethylamine to form the dimethylaminomethylene intermediate. This intermediate then undergoes a condensation reaction with 3-amino-4-fluorothiophene-2-carboxylate methyl ester, resulting in the final compound. Key reaction conditions include a controlled temperature environment, typically around 0-5°C to prevent any unwanted side reactions.
Industrial Production Methods:
Industrial production may scale up these laboratory methods with optimizations for higher yield and cost efficiency. This typically involves automated reactors for precise temperature and reaction time control. Solvent extraction and purification techniques, such as recrystallization and column chromatography, are also employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Methyl 3-{[(1E)-(dimethylamino)methylene]amino}-4-(3-fluorophenyl)thiophene-2-carboxylate can undergo several types of chemical reactions:
Oxidation: This compound can be oxidized using agents such as potassium permanganate or chromium trioxide, resulting in the formation of oxidized thiophene derivatives.
Reduction: Reduction can be achieved using reducing agents like lithium aluminium hydride, leading to the reduction of the carboxylate group.
Substitution: The aromatic nature of the thiophene ring allows for electrophilic substitution reactions. Reagents like bromine or chlorine can introduce halogen atoms into the structure.
Common Reagents and Conditions:
Common reagents for these reactions include potassium permanganate for oxidation, lithium aluminium hydride for reduction, and bromine for substitution. Reaction conditions vary but typically involve specific solvents (such as dichloromethane) and controlled temperatures to optimize yields.
Major Products Formed:
Scientific Research Applications
Methyl 3-{[(1E)-(dimethylamino)methylene]amino}-4-(3-fluorophenyl)thiophene-2-carboxylate has found applications in various scientific fields:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds, particularly those with pharmaceutical applications.
Biology: In biological studies, it may serve as a probe or reagent for investigating biochemical pathways or as a part of drug development research.
Medicine: This compound is explored for its potential therapeutic properties, particularly in the design of anti-inflammatory and anticancer agents.
Industry: Its unique chemical structure allows it to be used in the development of novel materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action for methyl 3-{[(1E)-(dimethylamino)methylene]amino}-4-(3-fluorophenyl)thiophene-2-carboxylate varies based on its application:
Molecular Targets and Pathways: In medicinal chemistry, the compound targets specific enzymes or receptors, modulating their activity. For example, it might inhibit a particular enzyme involved in the inflammatory response, reducing inflammation.
Pathways Involved: The pathways involved can include signal transduction pathways, metabolic pathways, or other biochemical processes where the compound interferes or enhances the natural function.
Comparison with Similar Compounds
3-{[(1E)-(Dimethylamino)methylene]amino}thiophene-2-carboxylate
4-(3-Fluorophenyl)thiophene-2-carboxylate
3-aminothiophene-2-carboxylate
Dimethylaminomethylene derivatives of various aromatic compounds
These comparisons highlight the specificity and tailored applications of methyl 3-{[(1E)-(dimethylamino)methylene]amino}-4-(3-fluorophenyl)thiophene-2-carboxylate in both research and industry.
Properties
IUPAC Name |
methyl 3-(dimethylaminomethylideneamino)-4-(3-fluorophenyl)thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O2S/c1-18(2)9-17-13-12(8-21-14(13)15(19)20-3)10-5-4-6-11(16)7-10/h4-9H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQBJCGLLSFMDNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC1=C(SC=C1C2=CC(=CC=C2)F)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.